molecular formula C10H8ClNO2 B12874733 1-(4-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone

1-(4-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone

Cat. No.: B12874733
M. Wt: 209.63 g/mol
InChI Key: JSAJEDBSOVJAKB-UHFFFAOYSA-N
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Description

1-(4-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a chloromethyl group at the fourth position of the benzoxazole ring and an ethanone group at the second position.

Preparation Methods

The synthesis of 1-(4-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone typically involves the following steps:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(4-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases like sodium hydroxide, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, as an antimicrobial agent, the compound may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein synthesis. As an anticancer agent, it may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

1-(4-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone can be compared with other benzoxazole derivatives, such as:

    1-(Benzo[d]oxazol-2-yl)ethanone: This compound lacks the chloromethyl group but shares the benzoxazole and ethanone moieties.

    2-(Chloromethyl)benzo[d]oxazole: This compound has a chloromethyl group at the second position instead of the fourth position.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.

Properties

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

1-[4-(chloromethyl)-1,3-benzoxazol-2-yl]ethanone

InChI

InChI=1S/C10H8ClNO2/c1-6(13)10-12-9-7(5-11)3-2-4-8(9)14-10/h2-4H,5H2,1H3

InChI Key

JSAJEDBSOVJAKB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC2=C(C=CC=C2O1)CCl

Origin of Product

United States

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